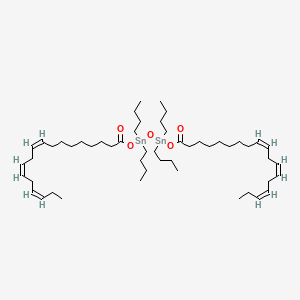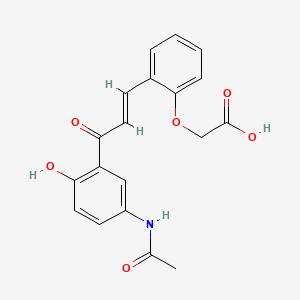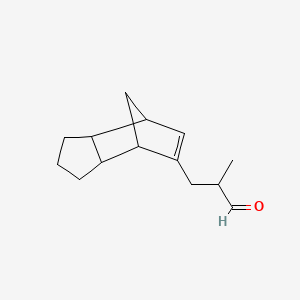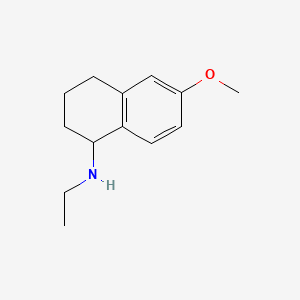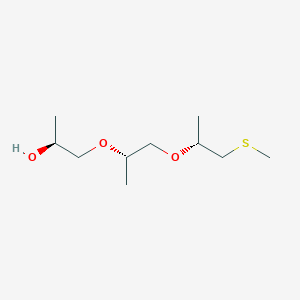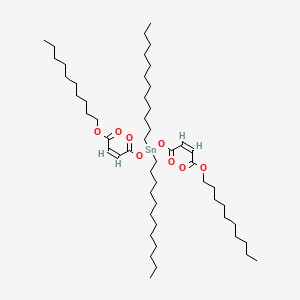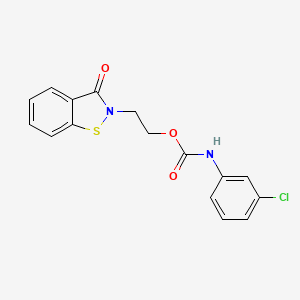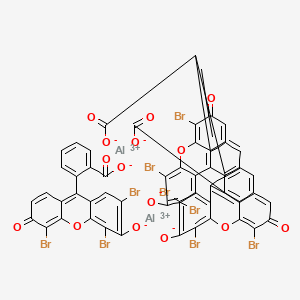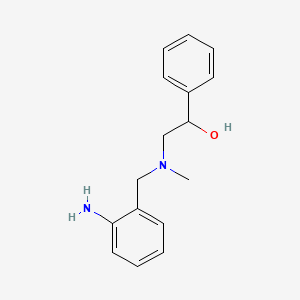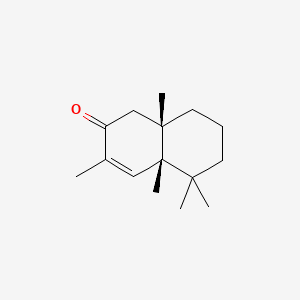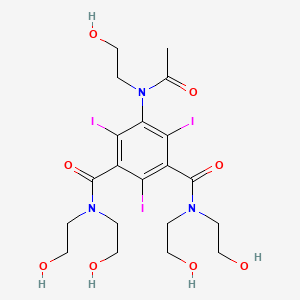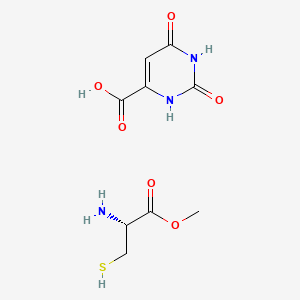
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a compound with the molecular formula C9H13N3O6S and a molecular weight of 291.28102 . This compound is known for its unique structure, which combines elements of cysteine and pyrimidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of methyl (2R)-2-amino-3-sulfanylpropanoate with a pyrimidine derivative under controlled conditions . The reaction is carried out in a dry solvent, such as acetone, with the addition of a methanolic solution of hydrochloric acid. The mixture is stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group in the cysteine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, dihydropyrimidine derivatives, and various substituted cysteine derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
Scientific Research Applications
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine and pyrimidine derivatives.
Mechanism of Action
The mechanism of action of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions lead to various biological effects, including neuroprotection and anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate include:
Isoquinoline, 1,2,3,4-tetrahydro-: A compound with a similar tetrahydropyrimidine structure.
Methyl (2R)-2-amino-3-sulfanylpropanoate: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of cysteine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
94314-00-8 |
|---|---|
Molecular Formula |
C9H13N3O6S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;methyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H4N2O4.C4H9NO2S/c8-3-1-2(4(9)10)6-5(11)7-3;1-7-4(6)3(5)2-8/h1H,(H,9,10)(H2,6,7,8,11);3,8H,2,5H2,1H3/t;3-/m.0/s1 |
InChI Key |
ZVCBBVSXQDAGFX-HVDRVSQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
Canonical SMILES |
COC(=O)C(CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



